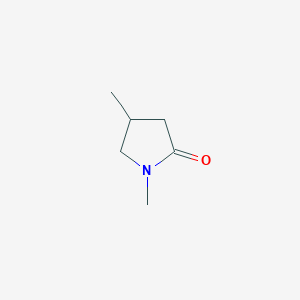
1,4-Dimethylpyrrolidin-2-one
Vue d'ensemble
Description
1,4-Dimethylpyrrolidin-2-one is a chemical compound used as a pharmaceutical intermediate . It can be used to produce fine particles and fine particles-dispersed solution .
Molecular Structure Analysis
The molecular formula of this compound is C6H11NO . Its molecular weight is 113.158 . The InChI code is 1S/C6H11NO/c1-5-3-6(8)7(2)4-5/h5H,3-4H2,1-2H3 .Physical and Chemical Properties Analysis
This compound has a density of 0.973g/cm3 . Its boiling point is 197.6ºC at 760mmHg . The compound is a liquid at room temperature .Applications De Recherche Scientifique
Synthesis and Characterization
1,4-Dimethylpyrrolidin-2-one plays a significant role in the synthesis of various chemical compounds. For instance, novel pyrrolidines linked to 1,2,3-triazole derivatives were synthesized, demonstrating promising anti-proliferative activities against human prostate cancer cells. This synthesis process utilized dimethyl 1-(2-(4-R-1H-1,2,3-triazol-1-yl)acetyl)-5,5-diphenylpyrrolidine-2,4-dicarboxylate, indicating the pivotal role of this compound derivatives in medicinal chemistry (Ince et al., 2020).
Synthetic Methodologies
This compound is also crucial in the development of synthetic methodologies. For example, it has been used in the aminomercuration-demercuration of 1,4- and 1,5-hexadiene, leading to the synthesis of cis- and trans-2,5-dimethyl-N-arylpyrrolidines through a one-pot process. This demonstrates its utility in facilitating complex organic synthesis processes (Barluenga et al., 1981).
Antioxidant Activity
Compounds related to this compound have been investigated for their antioxidant properties. For instance, 5,7-Dimethyl-3H-thiazolo[4,5-b]pyridines, structurally related to this compound, were synthesized and evaluated for their antioxidant activities. This highlights the potential of this compound derivatives in the development of new antioxidant agents (Chaban et al., 2013).
Structural Characterization and Analysis
The structural characterization and analysis of compounds related to this compound are essential for understanding their properties and potential applications. Studies have been conducted to determine the crystal and molecular structures of various derivatives, providing insights into their chemical behavior and interactions (Karczmarzyk & Malinka, 2004).
Safety and Hazards
The safety data sheet for 1,4-Dimethylpyrrolidin-2-one advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Mécanisme D'action
Biochemical Pathways
It is known that the compound is involved in several synthetic routes
Pharmacokinetics
It is known that the compound has a boiling point of 1976ºC at 760mmHg and a density of 0.973g/cm3 .
Action Environment
It is known that the compound should be stored at room temperature .
Propriétés
IUPAC Name |
1,4-dimethylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-5-3-6(8)7(2)4-5/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSSJSFXWMOTEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)N(C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40560012 | |
| Record name | 1,4-Dimethylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40560012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2555-04-6 | |
| Record name | 1,4-Dimethylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40560012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid](/img/structure/B1316869.png)

![1,7-Diphenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1316879.png)






![(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methanol](/img/structure/B1316891.png)
![Oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid](/img/structure/B1316893.png)
acetic acid](/img/structure/B1316894.png)
